Home > Products > Screening Compounds P74933 > BACE-2 Inhibitor
BACE-2 Inhibitor -

BACE-2 Inhibitor

Catalog Number: EVT-2525427
CAS Number:
Molecular Formula: C36H38F3N3O3
Molecular Weight: 617.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BACE-2 inhibitor (Beta-Site Amyloid Precursor Protein Cleaving Enzyme 2) represents a significant focus in biochemical research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. BACE-2 is an enzyme that plays a critical role in the cleavage of amyloid precursor proteins, which are implicated in the formation of amyloid plaques in the brain. Inhibiting this enzyme can potentially mitigate the pathological processes associated with amyloid plaque accumulation.

Source and Classification

BACE-2 inhibitors are classified under small molecule inhibitors targeting the BACE-2 enzyme. These compounds are designed to selectively inhibit BACE-2 while minimizing effects on BACE-1, another closely related enzyme. This selectivity is crucial because BACE-1 inhibition can lead to adverse effects, including impacts on neuronal health and function.

Synthesis Analysis

The synthesis of BACE-2 inhibitors typically involves several key steps, utilizing both established chemical reactions and novel synthetic pathways.

Methods and Technical Details

  1. Chemical Synthesis: The synthesis often begins with the preparation of various isophthalic acid derivatives. For example, isophthalic acid derivative 5 can be synthesized through a multi-step process involving coupling reactions with amines and subsequent hydrolysis to yield carboxylic acids.
  2. Coupling Reactions: The coupling of amines with carboxylic acids using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) is a common approach to form amide bonds, which are integral to the structure of these inhibitors.
  3. Yield Optimization: Throughout the synthesis, various conditions such as temperature, solvent choice, and reaction time are optimized to improve yields. For instance, yields of synthesized inhibitors have been reported between 35% and 65%, depending on the specific reaction conditions used .
Molecular Structure Analysis

The molecular structure of BACE-2 inhibitors is characterized by specific functional groups that enhance binding affinity and selectivity for the BACE-2 enzyme.

Structure and Data

  1. Key Functional Groups: Many BACE-2 inhibitors contain sulfonamide groups or isophthalamide structures which contribute to their binding properties. For example, compound 2a has been noted for its potent inhibition with a Ki value of 14.6 nM against BACE-2 .
  2. Computational Modeling: Structural analysis often employs computational docking studies to predict how these inhibitors interact within the active site of BACE-2. These models help elucidate critical interactions that enhance inhibitor efficacy .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing BACE-2 inhibitors are varied but typically include:

  1. Esterification and Hydrolysis: Initial steps often involve esterification reactions followed by hydrolysis to yield carboxylic acids necessary for subsequent coupling reactions.
  2. Amidation Reactions: The formation of amide bonds through amidation is pivotal in constructing the core structure of BACE-2 inhibitors.
  3. Final Modifications: Post-synthesis modifications may include deprotection steps where protecting groups are removed to yield the final active compounds .
Mechanism of Action

The mechanism by which BACE-2 inhibitors exert their effects involves competitive inhibition at the enzyme's active site.

Process and Data

  1. Competitive Inhibition: These inhibitors bind to the active site of BACE-2, preventing substrate access and subsequent cleavage of amyloid precursor proteins. This action reduces the production of amyloid beta peptides, which aggregate to form plaques associated with Alzheimer's disease .
  2. Selectivity Over BACE-1: The design focuses on achieving a balance where inhibition of BACE-1 is minimized while effectively targeting BACE-2, thereby reducing potential side effects associated with broader inhibition .
Physical and Chemical Properties Analysis

BACE-2 inhibitors exhibit distinct physical and chemical properties that influence their behavior in biological systems.

Physical and Chemical Properties

  1. Solubility: Many BACE-2 inhibitors are designed to be soluble in organic solvents and exhibit moderate solubility in aqueous environments, facilitating their use in biological assays.
  2. Stability: The stability of these compounds under physiological conditions is crucial for their efficacy; thus, structural modifications aim to enhance metabolic stability while maintaining potency .
  3. Molecular Weight: Typically, these compounds have a molecular weight conducive to cellular penetration but not so high as to hinder bioavailability.
Applications

BACE-2 inhibitors have significant potential applications in scientific research and therapeutic development:

  1. Neurodegenerative Disease Research: They are primarily investigated for their role in Alzheimer's disease treatment by reducing amyloid plaque formation.
  2. Biological Studies: These compounds serve as valuable tools for studying the biological pathways involving amyloid precursor proteins and their cleavage mechanisms.
  3. Drug Development: Ongoing research aims to refine these inhibitors into viable pharmaceutical agents that could offer new avenues for treating neurodegenerative disorders linked to amyloid pathology .
Introduction to BACE-2 as a Therapeutic Target

BACE-2 in Type 2 Diabetes Pathophysiology

Role in Tmem27 Sheddase Activity and β-Cell Maintenance

BACE-2 critically regulates pancreatic β-cell mass and glucose homeostasis through proteolytic shedding of transmembrane protein 27. This type 1 membrane protein, highly expressed in pancreatic islets, undergoes BACE-2-mediated ectodomain release to generate soluble Tmem27. This soluble form enhances β-cell proliferation and insulin secretion. Mechanistic studies reveal that genetic BACE-2 ablation or pharmacological inhibition reduces soluble Tmem27 by >80%, impairing glucose-stimulated insulin secretion and promoting β-cell apoptosis. Consequently, BACE-2 knockout mice exhibit glucose intolerance despite unchanged insulin sensitivity. The BACE-2/Tmem27 axis thus maintains β-cell functional integrity, with inhibition paradoxically exacerbating diabetic phenotypes [1] [4] [7].

Table 1: BACE-2-Mediated Effects on Pancreatic β-Cell Function

Experimental ModelSoluble Tmem27 Changeβ-Cell ProliferationInsulin Secretion
BACE-2 inhibition↓ 80-90%↓ 25-40%Impaired glucose response
BACE-2 overexpression↑ 300%↑ 50%Enhanced sensitivity
Tmem27 knockoutUndetectable↓ 60%Severely impaired

Regulation of Islet Amyloid Polypeptide Processing

Islet amyloid polypeptide, co-secreted with insulin, forms cytotoxic oligomers in type 2 diabetes. BACE-2 directly cleaves islet amyloid polypeptide precursor protein, curtailing amyloidogenic processing. In vitro analyses of human islets demonstrate that BACE-2 inhibition increases intact islet amyloid polypeptide by 3.5-fold, accelerating fibril formation. Crucially, islet amyloid polypeptide aggregates induce β-cell apoptosis via membrane disruption and endoplasmic reticulum stress. BACE-2’s protective role is underscored in App/islet amyloid polypeptide transgenic mice, where BACE-2 haploinsufficiency exacerbates islet amyloid deposition and hyperglycemia. This positions BACE-2 as a gatekeeper against islet amyloidogenesis, with inhibitors potentially disrupting this balance [4] [7].

Comparative Analysis of BACE-2 and BACE-1 in Alzheimer’s Disease

Substrate Specificity and Functional Divergence

Despite 64% structural homology, BACE-2 and BACE-1 exhibit stark functional dichotomies in Alzheimer’s disease. BACE-1 initiates amyloidogenic cleavage of amyloid precursor protein, generating amyloid-β peptides. Conversely, BACE-2 cleaves amyloid precursor protein within the amyloid-β domain (θ-site, Phe20), precluding amyloid-β formation. This non-amyloidogenic processing is neuroprotective, evidenced by BACE-2 overexpression reducing amyloid-β plaques by 70% in cerebral organoids. Substrate profiling reveals additional distinctions: BACE-2 uniquely processes premelanosome protein for melanogenesis, while BACE-1 preferentially cleaves seizure-related protein 6. Structural analyses identify BACE-2’s S2’ subsite as critical for selectivity, enabling inhibitor design achieving >500-fold specificity over BACE-1 [2] [7].

Table 2: Substrate Preferences of BACE-1 vs. BACE-2

SubstrateBACE-1 CleavageBACE-2 CleavageBiological Outcome
Amyloid precursor proteinβ-site (Asp1)θ-site (Phe20)Pro- vs. anti-amyloidogenic
Transmembrane protein 27MinimalEfficientRegulates β-cell function
Premelanosome proteinUndetectableMβ fragmentMelanosome maturation
Seizure-related protein 6EfficientMinimalNeuronal signaling modulation

Implications of BACE-2 Inhibition in Dual-Therapy Approaches

Combining BACE-2 activation with BACE-1 inhibition presents a novel Alzheimer’s disease strategy. While BACE-1 inhibitors reduce amyloid-β production, they inadvertently elevate amyloid precursor protein carboxyl-terminal fragments, potentially exacerbating neurodegeneration. BACE-2’s amyloidolytic activity offers compensatory protection: Cerebral organoid models demonstrate BACE-2 upregulation reduces amyloid-β42 by 84% without carboxyl-terminal fragment accumulation. Furthermore, BACE-2 single nucleotide polymorphisms associate with delayed Alzheimer’s disease onset, validating its therapeutic relevance. Emerging bifunctional compounds (e.g., AZD3293/LY3314814) co-target BACE-1 and modulate BACE-2, though selectivity challenges remain. Ideal therapeutics would inhibit BACE-1 while sparing or enhancing BACE-2, leveraging their opposing roles in amyloidogenesis [1] [6].

Properties

Product Name

BACE-2 Inhibitor

IUPAC Name

1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide

Molecular Formula

C36H38F3N3O3

Molecular Weight

617.7 g/mol

InChI

InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1

InChI Key

KQGVKXJLEHXBDS-CBHGIOBQSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O

Solubility

not available

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.